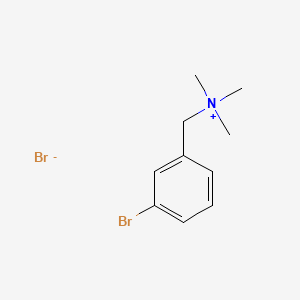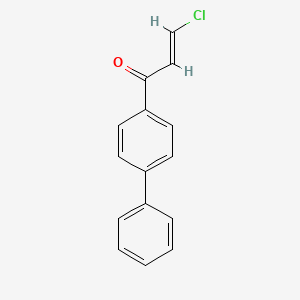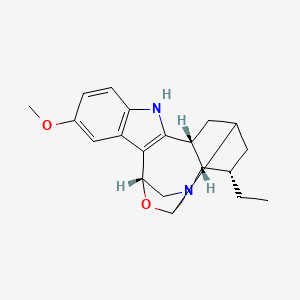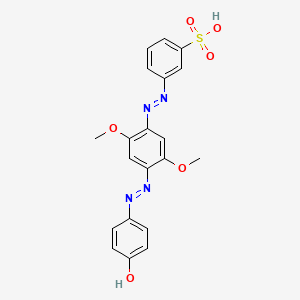
2-Trimethylsilanylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trimethylsilanylaniline, also known as Benzenamine, 2-(trimethylsilyl)-, is an organic compound with the molecular formula C9H15NSi and a molecular weight of 165.31 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to the aniline ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 2-Trimethylsilanylaniline can be synthesized through various methods. One common approach involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction typically requires a palladium catalyst, a base, and specific reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound’s availability for various applications.
化学反应分析
Types of Reactions: 2-Trimethylsilanylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
科学研究应用
2-Trimethylsilanylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound’s unique properties make it useful in biochemical studies and as a reagent in various biological assays.
Medicine: Research into potential pharmaceutical applications is ongoing, exploring its use in drug development and therapeutic interventions.
Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 2-Trimethylsilanylaniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
- 2-[(Trimethylsilyl)ethynyl]aniline
- 2-Trimethylsilylethynylphenylamine
- 4,5-Difluoro-2-trimethylsilanylethynyl-phenylamine
Comparison: Compared to similar compounds, 2-Trimethylsilanylaniline stands out due to its unique combination of the trimethylsilyl group and aniline ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. The presence of the trimethylsilyl group can enhance stability, reactivity, and overall performance in various chemical reactions.
属性
CAS 编号 |
57792-17-3 |
|---|---|
分子式 |
C9H15NSi |
分子量 |
165.31 g/mol |
IUPAC 名称 |
2-trimethylsilylaniline |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3 |
InChI 键 |
RHLITNIJIBAVSN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)





![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)


![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)

